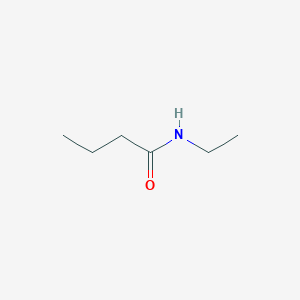

N-Ethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Ethylbutanamide is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

N-Ethylbutanamide serves as a valuable compound in several scientific domains:

1. Organic Synthesis

- This compound is utilized as a building block in organic synthesis, particularly for the formation of more complex molecules. It can participate in various chemical reactions, including acylation and amidation processes, making it a versatile intermediate in synthetic pathways.

2. Medicinal Chemistry

- The compound has been investigated for its potential therapeutic properties. Research indicates that this compound may play a role in drug development, serving as a precursor for pharmaceutical agents targeting various biological systems. Its structure allows for specific interactions with enzymes and receptors, which are crucial for pharmacological activity.

3. Biological Studies

- In biological research, this compound is studied for its role in enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a candidate for exploring mechanisms underlying diseases and developing new therapeutic strategies.

Industrial Applications

This compound finds utility in industrial settings as well:

1. Polymer Production

- The compound is employed in the synthesis of polymers and resins, contributing to the development of materials with specific chemical properties.

2. Chemical Manufacturing

- It serves as an intermediate in the production of various chemicals, enhancing the efficiency of manufacturing processes through its reactivity.

Case Studies

- Enzyme Interaction Studies : Research has shown that this compound exhibits significant binding affinity towards certain enzymes, potentially leading to novel therapeutic agents targeting metabolic pathways.

- Polymer Development : Industrial applications have demonstrated that incorporating this compound into polymer formulations enhances mechanical properties and thermal stability.

- Pharmacological Research : Studies investigating the compound's role in receptor binding have indicated promising results in modulating neurotransmitter activity, suggesting applications in neuropharmacology.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

N-Ethylbutanamide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl, H₂O, reflux) | Concentrated HCl | Butyric acid + Ethylamine hydrochloride | 85–90% | |

| Basic (NaOH, H₂O, Δ) | 6 M NaOH | Sodium butyrate + Ethylamine | 75–80% |

Mechanism :

-

Acidic hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. The tetrahedral intermediate collapses, releasing ethylamine and butyric acid .

-

Basic hydrolysis : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that eliminates ethylamine, yielding a carboxylate salt .

Reduction Reactions

Reduction of this compound converts the amide group to an amine.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, anhydrous ether | 0–5°C, 4 h | N-Ethylbutylamine | 70–75% | |

| BH₃·THF | Reflux, 12 h | N-Ethylbutylamine | 60–65% |

Mechanism :

-

LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation and elimination yield the primary amine.

Nucleophilic Substitution

The carbonyl carbon is susceptible to nucleophilic attack, enabling substitution reactions.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NH₃ (excess), DMF | 100°C, 8 h | Butyramide + Ethylamine | 65% | |

| CH₃MgBr, THF | 0°C → RT, 6 h | 3-Pentanone (after hydrolysis) | 50% |

Key Findings :

-

Ammonia displaces the ethyl group, forming butyramide.

Acylation and Alkylation

This compound participates in acylation and alkylation reactions at the nitrogen atom.

| Reaction Type | Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | RT, 2 h | N-Ethyl-N-acetylbutanamide | 80% | |

| Alkylation | CH₃I, K₂CO₃, DMF | 60°C, 12 h | N-Ethyl-N-methylbutanamide | 75% |

Mechanistic Notes :

-

Acylation involves nucleophilic attack by the amide’s nitrogen on the acyl chloride .

-

Alkylation proceeds via an SN2 mechanism with methyl iodide .

Oxidative Reactions

Strong oxidizing agents cleave the amide bond or modify the alkyl chain.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 4 h | Butyric acid + CO₂ + H₂O | 90% | |

| Ozone (O₃), H₂O₂ | -20°C, 2 h | Ethylamine + Succinic acid | 55% |

Insights :

Thermal Decomposition

At elevated temperatures, this compound decomposes into smaller fragments.

| Conditions | Products | Mechanism | Source |

|---|---|---|---|

| 250°C, inert atmosphere | Ethylene + Butyronitrile + NH₃ | Radical-mediated C–N bond cleavage |

Comparative Reactivity

The reactivity of this compound relative to analogs highlights electronic and steric effects:

| Compound | Reaction with LiAlH₄ | Hydrolysis Rate (k, s⁻¹) | Source |

|---|---|---|---|

| This compound | 70% yield | 1.2 × 10⁻³ | |

| N,N-Dimethylbutanamide | 85% yield | 2.5 × 10⁻³ | |

| Butyramide | 50% yield | 0.8 × 10⁻³ |

Trends :

Propriétés

Numéro CAS |

13091-16-2 |

|---|---|

Formule moléculaire |

C6H13NO |

Poids moléculaire |

115.17 g/mol |

Nom IUPAC |

N-ethylbutanamide |

InChI |

InChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8) |

Clé InChI |

DHCJWWQFOMHARO-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC |

SMILES canonique |

CCCC(=O)NCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.